
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Yodo-1-isopropil-5-nitro-1H-pirazol es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en síntesis orgánica y química medicinal. Este compuesto se caracteriza por la presencia de yodo, isopropil y grupos nitro unidos al anillo de pirazol, lo que confiere propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Yodo-1-isopropil-5-nitro-1H-pirazol típicamente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Un método común implica la yodación de 1-isopropil-5-nitro-1H-pirazol utilizando yodo o cloruro de yodo en presencia de un agente oxidante adecuado. La reacción generalmente se lleva a cabo en un solvente inerte como diclorometano o acetonitrilo bajo condiciones controladas de temperatura .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. La optimización del proceso se centra en maximizar el rendimiento y la pureza, al tiempo que se minimiza el uso de reactivos y solventes peligrosos. Los reactores de flujo continuo y las plataformas de síntesis automatizada se emplean a menudo para lograr una producción eficiente y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Yodo-1-isopropil-5-nitro-1H-pirazol experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos como aminas, tioles o alcóxidos.
Reacciones de reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso en presencia de un catalizador o hidruros metálicos.
Reacciones de oxidación: El grupo isopropil puede oxidarse a un grupo carbonilo utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reactivos y condiciones comunes
Sustitución: Nucleófilos (aminas, tioles), solventes (etanol, agua), calentamiento suave.
Reducción: Hidrógeno gaseoso, catalizadores metálicos (Pd/C), hidruros metálicos (LiAlH4).
Oxidación: Permanganato de potasio, óxido de cromo (VI), condiciones ácidas o básicas.
Productos principales
Sustitución: Pirazoles sustituidos correspondientes.
Reducción: 3-Yodo-1-isopropil-5-amino-1H-pirazol.
Oxidación: Derivados de 3-Yodo-1-isopropil-5-nitro-1H-pirazol con cadenas laterales oxidadas.
Aplicaciones en investigación científica
3-Yodo-1-isopropil-5-nitro-1H-pirazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un intermedio farmacéutico para el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de agroquímicos y productos químicos especiales.
Aplicaciones Científicas De Investigación
3-Iodo-1-isopropyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
El mecanismo de acción de 3-Yodo-1-isopropil-5-nitro-1H-pirazol depende en gran medida de su estructura química. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con macromoléculas biológicas. El átomo de yodo puede participar en enlaces de halógeno, influenciando la afinidad de unión del compuesto a los objetivos moleculares. El grupo isopropil puede afectar la lipofilia y la permeabilidad de la membrana del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
3-Yodo-1H-pirazol: Carece de los grupos isopropil y nitro, lo que resulta en una reactividad y aplicaciones diferentes.
1-Isopropil-5-nitro-1H-pirazol: Carece del átomo de yodo, afectando sus reacciones de sustitución.
3-Yodo-5-nitro-1H-pirazol: Carece del grupo isopropil, influenciando sus propiedades físicas y actividades biológicas.
Singularidad
3-Yodo-1-isopropil-5-nitro-1H-pirazol es único debido a la combinación de yodo, isopropil y grupos nitro, que confieren una reactividad química distinta y potenciales actividades biológicas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C6H8IN3O2 |
|---|---|
Peso molecular |
281.05 g/mol |
Nombre IUPAC |
3-iodo-5-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8IN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3 |
Clave InChI |
NCMLSTCHHZCVSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

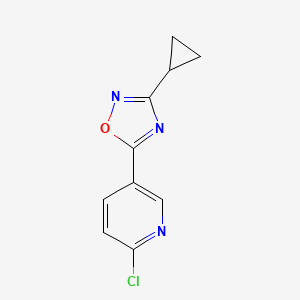
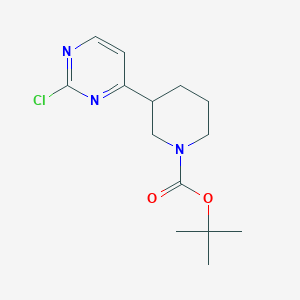
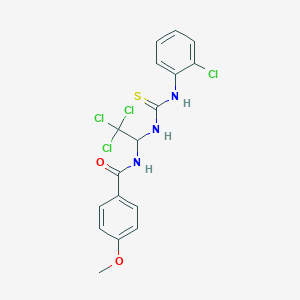
![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)
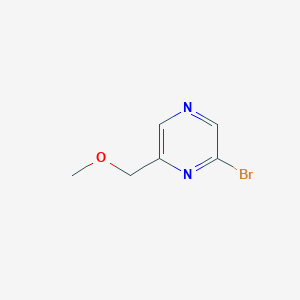
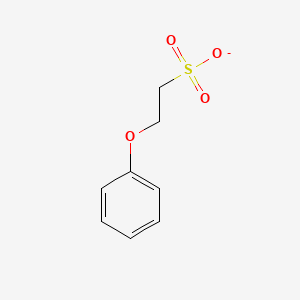

![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
